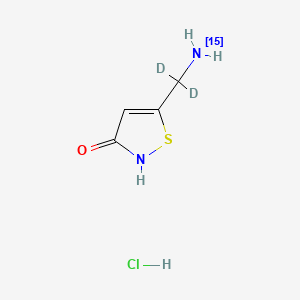

Thiomuscimol-15N,d2 Hydrochloride

Descripción general

Descripción

Thiomuscimol-15N,d2 Hydrochloride is a labeled analog of Thiomuscimol, a compound known for its role as a GABAA receptor agonist. This compound is primarily used in research settings, particularly in studies involving neurochemistry and receptor binding .

Métodos De Preparación

The synthesis of Thiomuscimol-15N,d2 Hydrochloride involves the incorporation of isotopic labels, specifically nitrogen-15 and deuterium. The synthetic route typically starts with the precursor compound, which undergoes a series of chemical reactions to introduce the isotopic labels. The final product is then purified and converted to its hydrochloride salt form .

Análisis De Reacciones Químicas

Thiomuscimol-15N,d2 Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Aplicaciones Científicas De Investigación

Thiomuscimol-15N,d2 Hydrochloride is widely used in scientific research, particularly in the following fields:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.

Biology: Employed in studies of GABAA receptor binding and function.

Medicine: Investigated for its potential therapeutic effects on neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and chemical products

Mecanismo De Acción

Thiomuscimol-15N,d2 Hydrochloride exerts its effects by binding to the GABAA receptor, a type of receptor in the central nervous system that mediates inhibitory neurotransmission. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability .

Comparación Con Compuestos Similares

Thiomuscimol-15N,d2 Hydrochloride is unique due to its isotopic labeling, which allows for more precise studies in various research applications. Similar compounds include:

Thiomuscimol: The non-labeled version of the compound.

Muscimol: Another GABAA receptor agonist with similar binding properties.

Gaboxadol: A compound with similar effects on the GABAA receptor but different pharmacokinetic properties.

Actividad Biológica

Thiomuscimol-15N,d2 Hydrochloride is a synthetic compound that serves as a labeled analog of thiomuscimol, which is known for its role as a GABA_A receptor agonist. This article delves into the biological activity of this compound, highlighting its mechanism of action, research applications, and relevant case studies.

Overview of this compound

Chemical Properties:

- CAS Number: 1346603-53-9

- Molecular Formula: C4H5D2ClN^15NOS

- Molecular Weight: Approximately 169.63 g/mol

- IC50 Value: 19 nM (indicating its potency as a GABA_A receptor agonist)

This compound is primarily utilized in scientific research to explore the GABAergic system, particularly its implications in neurological disorders. The incorporation of isotopic labels (nitrogen-15 and deuterium) allows for enhanced tracking and analysis in biochemical experiments.

This compound mimics the neurotransmitter GABA by binding to GABA_A receptors in the central nervous system. This binding leads to the opening of chloride ion channels, resulting in increased chloride influx into neurons. The consequent hyperpolarization of neurons reduces their excitability, thus exerting an inhibitory effect on neuronal activity.

Research Applications

This compound is widely used in various fields:

- Neurochemistry:

- Pharmacology:

- Analytical Chemistry:

Comparative Analysis with Similar Compounds

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Thiomuscimol | Non-labeled version | GABA_A receptor agonist | Naturally occurring analog |

| Muscimol | Related structure | GABA_A receptor agonist | Psychoactive compound from mushrooms |

| Gaboxadol | Similar functional groups | Selective GABA_A receptor agonist | Higher selectivity for tonic inhibition |

This compound's isotopic labeling differentiates it from these compounds, providing distinct advantages for research applications focused on the GABAergic system.

Case Studies and Research Findings

-

GABA_A Receptor Binding Studies:

A study demonstrated that thiomuscimol derivatives exhibit potent binding properties for GABA_A receptors, effectively displacing [^3H]GABA and [^3H]gabazine. This suggests that these compounds can be utilized to study receptor dynamics and pharmacological profiles . -

Therapeutic Potential:

Research indicates that thiomuscimol analogs can provoke significant neurological responses, such as convulsions upon intravenous administration, highlighting their potential utility in modeling seizure disorders . -

Isotopic Labeling Benefits:

The use of this compound has been pivotal in elucidating the pharmacokinetics of GABAergic drugs, allowing researchers to track metabolic pathways more accurately due to the distinct isotopic signatures .

Propiedades

IUPAC Name |

5-[azanyl(dideuterio)methyl]-1,2-thiazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDUUKGGXITKKB-NCNFAYJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SNC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=O)NS1)[15NH2].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858475 | |

| Record name | 5-[(~15~N)Amino(~2~H_2_)methyl]-1,2-thiazol-3(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346603-53-9 | |

| Record name | 5-[(~15~N)Amino(~2~H_2_)methyl]-1,2-thiazol-3(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.